3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1289197-40-5
VCID: VC2721860
InChI: InChI=1S/C8H4ClF3N2/c9-6-3-14-7-5(6)1-4(2-13-7)8(10,11)12/h1-3H,(H,13,14)
SMILES: C1=C(C=NC2=C1C(=CN2)Cl)C(F)(F)F
Molecular Formula: C8H4ClF3N2
Molecular Weight: 220.58 g/mol

3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

CAS No.: 1289197-40-5

Cat. No.: VC2721860

Molecular Formula: C8H4ClF3N2

Molecular Weight: 220.58 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine - 1289197-40-5

Specification

CAS No. 1289197-40-5
Molecular Formula C8H4ClF3N2
Molecular Weight 220.58 g/mol
IUPAC Name 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C8H4ClF3N2/c9-6-3-14-7-5(6)1-4(2-13-7)8(10,11)12/h1-3H,(H,13,14)
Standard InChI Key ZNXMTHBNOLFHJC-UHFFFAOYSA-N
SMILES C1=C(C=NC2=C1C(=CN2)Cl)C(F)(F)F
Canonical SMILES C1=C(C=NC2=C1C(=CN2)Cl)C(F)(F)F

Introduction

Chemical Structure and Properties

Structural Characteristics

3-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a bicyclic heterocycle comprising a pyrrole ring fused with a pyridine ring. The compound features two key functional groups: a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position. This specific arrangement of functional groups contributes to its unique chemical behavior and potential applications in various fields.

Physical and Chemical Properties

The compound has a molecular weight of 220.58 g/mol and a molecular formula of C₈H₄ClF₃N₂ . In terms of appearance, it typically exists as a solid at room temperature. The presence of both chloro and trifluoromethyl groups makes this compound relatively lipophilic, which influences its solubility profile and potential for membrane permeability in biological systems.

PropertyValue
Molecular FormulaC₈H₄ClF₃N₂
Molecular Weight220.58 g/mol
CAS Number1289197-40-5
MDL NumberMFCD20526750
Recommended StorageSealed, dry, 2-8°C

Reactivity Profile

The reactivity of 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is significantly influenced by its functional groups. The compound can participate in various chemical transformations:

  • The chlorine atom at the 3-position is susceptible to nucleophilic substitution reactions, making this position a valuable site for structural modifications.

  • The trifluoromethyl group contributes to the electron-deficient nature of the aromatic system, potentially enhancing reactivity in certain electrophilic reactions.

  • The NH group of the pyrrole ring can undergo N-functionalization reactions, as evidenced by derivatives such as 1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine .

Synthesis Methodologies

Related Synthetic Pathways

Synthesis of related compounds such as 3-chloro-2-cyano-5-trifluoromethyl pyridine involves procedures that could be adapted for our target compound. For instance, one approach includes:

  • Dissolving a precursor 3-chloro-substituted pyridine in an appropriate solvent

  • Addition of an activating agent followed by heating under reflux

  • Subsequent transformation to introduce the desired functional groups

Similar methodologies could potentially be applied or modified for the synthesis of 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, with additional steps to construct the fused pyrrole ring.

One-Pot Synthesis Techniques

For related pyrrolo[2,3-b]pyridine compounds, one-pot reaction procedures have been reported. For example, N-methylation/iodination reactions have been utilized for the preparation of pyrrolo[2,3-b]pyridine derivatives from precursors such as 5-nitro-1H-pyrrolo[2,3-b]pyridine . Adaptation of these methodologies could potentially offer efficient routes to our target compound.

Hazard StatementCode
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

These hazards are similar to those of many laboratory chemicals and require standard safety protocols during handling .

Biological Activity and Applications

Role as a Chemical Intermediate

The compound serves as an important intermediate in the synthesis of more complex molecules with potential therapeutic applications. For example, derivatives such as 1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine may be further modified to create compounds with enhanced biological activities .

Structure-Activity Relationships

The structural features of 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine contribute to its potential bioactivity:

  • The chloro substituent at the 3-position provides a site for potential structural modifications through nucleophilic substitution, which can be utilized to optimize biological activity.

  • The trifluoromethyl group often enhances lipophilicity and metabolic stability in drug candidates.

  • The pyrrolo[2,3-b]pyridine scaffold itself appears in numerous bioactive compounds, including those with potential applications as enzyme inhibitors.

Research Applications

Medicinal Chemistry

In medicinal chemistry, pyrrolo[2,3-b]pyridine derivatives have been explored for various therapeutic applications. For instance, related compounds have been investigated as:

  • Enzyme inhibitors: Similar structures have been studied as inhibitors of enzymes such as 4′-phosphopantetheinyl transferases (PPTases), which are essential to bacterial cell viability and virulence .

  • Receptor modulators: Related compounds have shown activity as nuclear receptor inverse agonists, such as RORC2 inverse agonists, which demonstrate potential in reducing IL-17 levels relevant to inflammatory conditions .

Current Research Directions

Recent research involving similar pyrrolo[2,3-b]pyridine compounds has focused on:

  • Optimization of substituents to enhance potency and selectivity for specific biological targets

  • Improvement of pharmacokinetic properties such as metabolic stability and oral bioavailability

  • Application in the development of compounds with anti-inflammatory and antimicrobial activities

Comparison with Related Compounds

Structural Analogs

Several structural analogs of 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine have been reported in the literature:

CompoundKey DifferencesNotable Properties
1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridineN-benzoyl group at position 1Molecular weight: 324.68 g/mol; Enhanced lipophilicity
3-chloro-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridineDifferent ring system; pyrrol-1-yl at position 2Molecular weight: 246.61 g/mol; Different biological targeting profile
1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl derivativesMethyl at N1; different position of trifluoromethyl groupSome derivatives show RORC2 inverse agonist activity

Structural Modifications and Effects

The N1 position of the pyrrolo[2,3-b]pyridine scaffold appears to be an important site for structural modifications. For example:

  • N-benzoylation results in 1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, which may exhibit different solubility and binding properties compared to the parent compound .

  • N-methylation, as seen in related compounds, can affect metabolic stability and receptor binding profiles .

Analytical Methods

Identification Techniques

Various analytical techniques can be employed for the identification and characterization of 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • High-Performance Liquid Chromatography (HPLC)

These techniques are essential for confirming the structure and purity of the compound, particularly when it is used as an intermediate in the synthesis of more complex molecules.

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